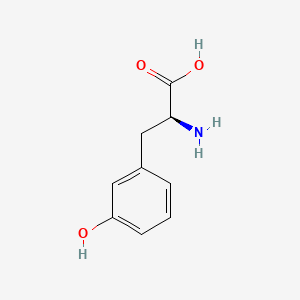

L-m-tyrosine

Description

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871778 | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

587-33-7 | |

| Record name | L-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-META-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to the Biochemical Significance of L-m-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of L-m-tyrosine, a non-proteinogenic amino acid that, while structurally similar to the well-known L-p-tyrosine, possesses unique biochemical properties with significant implications for neuroscience research and drug development. We will delve into its distinct metabolic pathways, its role as a modulator of catecholaminergic systems, and its potential as a research tool and therapeutic agent.

Introduction: Beyond the Canonical Amino Acid

L-tyrosine (L-p-tyrosine) is a fundamental building block of proteins and the primary precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] However, its positional isomer, L-m-tyrosine (3-hydroxy-L-phenylalanine), exists as an unnatural amino acid and a marker of oxidative stress.[2] While not incorporated into proteins, L-m-tyrosine enters and influences critical neurochemical pathways, making it a molecule of significant interest for understanding and potentially treating neurological disorders.

This guide will illuminate the nuanced yet profound biochemical significance of L-m-tyrosine, offering a comprehensive resource for researchers navigating the complexities of catecholamine metabolism and exploring novel therapeutic strategies.

Metabolic Pathways: A Divergent Route to Neuromodulation

The metabolism of L-m-tyrosine diverges from that of its para-isomer, leading to the formation of distinct bioactive compounds. Understanding this pathway is crucial for interpreting experimental results and designing targeted interventions.

The Canonical L-p-Tyrosine Pathway to Dopamine

The biosynthesis of dopamine from L-p-tyrosine is a well-established two-step enzymatic process:

-

Hydroxylation: Tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, hydroxylates L-p-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4] This reaction requires tetrahydrobiopterin (BH4) as a cofactor.[3]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts L-DOPA to dopamine.[5][6]

Figure 1: The canonical biosynthetic pathway of dopamine from L-p-tyrosine.

The Alternative L-m-Tyrosine Pathway

L-m-tyrosine can also serve as a substrate for enzymes in the catecholamine pathway, leading to the formation of dopamine through a minor pathway.[7]

-

Hydroxylation: L-m-tyrosine can be hydroxylated to L-DOPA.

-

Decarboxylation: L-m-tyrosine can also be directly decarboxylated to m-tyramine, which can then be hydroxylated to dopamine.

Figure 2: Comparative overview of L-p-tyrosine and L-m-tyrosine metabolic pathways leading to dopamine.

The "False Neurotransmitter" Hypothesis: A Deeper Mechanistic Dive

A key aspect of L-m-tyrosine's biochemical significance lies in its potential to act as a precursor to a "false neurotransmitter." This concept posits that a substance can mimic an endogenous neurotransmitter, being taken up into presynaptic vesicles and released upon neuronal firing, but failing to elicit the same postsynaptic response.[8][9]

The primary candidate for a false neurotransmitter derived from L-m-tyrosine is m-tyramine . The proposed mechanism is as follows:

-

Formation: L-m-tyrosine is decarboxylated by AADC to form m-tyramine.

-

Vesicular Sequestration: m-tyramine is then transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[10] VMAT2 is responsible for packaging monoamines like dopamine into vesicles for subsequent release.[4][6]

-

Release: Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing their contents, including m-tyramine, into the synaptic cleft.

-

Receptor Interaction: Once in the synapse, m-tyramine may interact with postsynaptic dopamine receptors. However, its binding affinity and efficacy at these receptors are likely different from that of dopamine, leading to an altered or attenuated downstream signal.[11][12]

This "false neurotransmitter" action can lead to a net decrease in dopaminergic neurotransmission, which has been observed in preclinical studies where L-m-tyrosine administration reduced brain levels of dopamine, norepinephrine, and serotonin.

Figure 3: The "false neurotransmitter" mechanism of L-m-tyrosine.

Applications in Research and Drug Development

The unique biochemical profile of L-m-tyrosine makes it a valuable tool for neuroscience research and a potential starting point for novel therapeutic strategies.

L-m-Tyrosine as a Neuronal Tracer

Radiolabeled amino acids have historically been used as anterograde tracers to map neuronal pathways.[13] The principle relies on the uptake of the labeled amino acid by the neuronal cell body, its incorporation into proteins, and subsequent transport down the axon. While L-m-tyrosine is not proteinogenic, its uptake and metabolism within specific neuronal populations could potentially be leveraged for tracing studies, particularly with techniques like autoradiography.[14]

Conceptual Protocol for Neuronal Tracing with Radiolabeled L-m-Tyrosine:

-

Tracer Preparation: Synthesize or procure radiolabeled L-m-tyrosine (e.g., with ³H or ¹⁴C).

-

Stereotaxic Injection: Inject a small volume of the radiolabeled L-m-tyrosine into the brain region of interest in an animal model.

-

Survival Period: Allow for a sufficient survival period (hours to days) for the tracer to be transported along axonal pathways.

-

Tissue Processing: Perfuse the animal and prepare brain sections for autoradiography.

-

Autoradiography: Expose the brain sections to film or a phosphor imaging screen to visualize the distribution of the radiolabel, thereby revealing the neuronal projections from the injection site.[15]

Investigating Catecholamine Dynamics and Parkinson's Disease

Given its influence on the dopaminergic system, L-m-tyrosine is a relevant compound for studying disorders characterized by dopamine dysregulation, such as Parkinson's disease. Preclinical studies in animal models of Parkinson's disease can utilize L-m-tyrosine to probe the consequences of altered dopamine precursor availability and the effects of "false neurotransmission" on motor and non-motor symptoms.

| Study Type | Animal Model | L-m-Tyrosine Administration | Key Findings | Reference |

| Neurochemical Analysis | Rat | Intraperitoneal injection | Reduced dopamine, norepinephrine, and serotonin levels in the brain. | [16] |

| Behavioral Assessment | Mouse model of Parkinson's | Oral gavage | Potential modulation of motor deficits (further studies needed). | [17][18] |

| Therapeutic Potential | Rat model of Parkinson's | Continuous infusion | Inconclusive effects on blood pressure in a study on orthostatic hypotension. | [17][19] |

Table 1: Summary of Preclinical Studies Investigating L-m-Tyrosine in the Context of Parkinson's Disease.

Experimental Protocols: A Practical Guide

To facilitate the integration of L-m-tyrosine into research workflows, this section provides detailed, step-by-step methodologies for its analysis.

HPLC-ECD Analysis of L-m-Tyrosine and Dopamine in Brain Tissue

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and selective method for quantifying monoamines and their metabolites.[7]

Step-by-Step Protocol:

-

Sample Preparation (Brain Tissue):

-

Rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD System:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A solution of sodium phosphate buffer (e.g., 50 mM, pH 3.0), methanol (e.g., 10-15%), EDTA (e.g., 0.1 mM), and an ion-pairing agent like sodium dodecyl sulfate (e.g., 0.5 mM).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Electrochemical Detection:

-

Potential: Set the working electrode potential to +0.75 V.

-

Sensitivity: Adjust the sensitivity as needed to obtain optimal peak heights.

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-m-tyrosine, dopamine, and other relevant analytes.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.[14]

-

Figure 4: Workflow for HPLC-ECD analysis of L-m-tyrosine and dopamine.

Safety and Toxicology

While L-p-tyrosine is generally recognized as safe (GRAS), the toxicological profile of L-m-tyrosine is less characterized.[20] Available data from animal studies provide some initial insights.

-

Sub-chronic Toxicity: A 13-week study in rats with L-p-tyrosine identified a No-Observed-Adverse-Effect Level (NOAEL) of 600 mg/kg/day for males and 200 mg/kg/day for females.[20] At higher doses, effects on the liver and kidneys were observed.[20]

-

Human Studies: In a human study, oral administration of 28 µmole/kg of m-tyrosine did not produce any observed side effects.[21]

Researchers should exercise caution when working with L-m-tyrosine and consult relevant safety data sheets. As with any investigational compound, appropriate personal protective equipment should be worn, and exposure should be minimized.

Conclusion and Future Directions

L-m-tyrosine represents a fascinating and biochemically significant molecule that challenges our understanding of catecholamine metabolism and function. Its ability to enter the dopamine synthesis pathway and potentially act as a precursor to a false neurotransmitter opens up new avenues for research into the modulation of dopaminergic signaling.

Future research should focus on:

-

Elucidating the precise enzymatic kinetics of L-m-tyrosine metabolism.

-

Characterizing the pharmacological profile of m-tyramine at dopamine receptor subtypes.

-

Conducting comprehensive preclinical studies to evaluate the therapeutic potential of L-m-tyrosine in models of Parkinson's disease and other neurological disorders.

-

Developing and validating L-m-tyrosine-based neuronal tracing techniques.

By continuing to explore the subtleties of this "unseen isomer," the scientific community can gain valuable insights into the intricate workings of the brain and pave the way for novel therapeutic interventions.

References

Sources

- 1. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell and Neuronal Tracing | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Tyrosine Hydroxylase, Vesicular Monoamine Transporter and Dopamine Transporter mRNA Expression in Nigrostriatal Tissue of Rats with Pedunculopontine Neurotoxic Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The low affinity dopamine binding site on tyrosine hydroxylase: the role of the N-terminus and in situ regulation of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tracing Central Pathways with the Autoradiographic Method 1 , 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Autoradiography [fz-juelich.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. examine.com [examine.com]

- 19. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Dichotomous Role of L-Tyrosine and its Isomers in Cellular Oxidative Stress: A Technical Guide

This guide provides an in-depth exploration of the complex and often contradictory role of L-tyrosine and its isomers in the landscape of cellular oxidative stress. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the underlying mechanisms and experimental considerations.

Section 1: Foundational Concepts: Oxidative Stress and the Tyrosine Family

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage.[1][2] ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict damage on crucial cellular components including lipids, proteins, and nucleic acids.[2][3]

L-tyrosine (para-tyrosine) is a non-essential amino acid, endogenously synthesized from phenylalanine, and serves as a fundamental building block for proteins.[4] Beyond its role in protein synthesis, L-tyrosine is a precursor for the synthesis of vital catecholamines like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[4][5]

Under conditions of oxidative stress, the aromatic ring of phenylalanine can be hydroxylated, leading to the formation of structural isomers of tyrosine: meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine).[1] The presence of m-tyrosine and o-tyrosine in biological systems is widely considered a biomarker of hydroxyl radical-induced oxidative stress.[1][2]

Section 2: The Pro-Oxidant Face of L-Tyrosine at Elevated Concentrations

Contrary to its essential physiological roles, high concentrations of L-tyrosine have been demonstrated to induce oxidative stress, a phenomenon particularly relevant in the context of tyrosinemia type II.[6][7] This inherited metabolic disorder, caused by a deficiency in hepatic cytosolic tyrosine aminotransferase, leads to an accumulation of tyrosine.[7]

Experimental evidence from animal studies suggests that elevated L-tyrosine levels can enhance the formation of reactive oxygen and nitrogen species (ROS and RNS), leading to oxidative damage to proteins, lipids, and DNA.[6] In vivo studies on rats have shown that acute administration of L-tyrosine can lead to:

-

An increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation.[7][8]

-

An increase in protein carbonyl content, a marker of protein oxidation.[7][8]

-

A decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD).[6][7]

-

A reduction in glutathione (GSH) levels, a key non-enzymatic antioxidant.[8]

These findings suggest that a surplus of L-tyrosine can overwhelm the cell's antioxidant defenses, tipping the balance towards a pro-oxidant state.[6][8]

Mechanistic Insights into L-Tyrosine-Induced Oxidative Stress

The precise mechanisms by which high L-tyrosine concentrations exert pro-oxidant effects are still under investigation. However, several hypotheses have been proposed:

-

Dopamine Metabolism: As a precursor to dopamine, elevated L-tyrosine could lead to increased dopamine synthesis. The metabolism of dopamine itself can generate ROS, contributing to oxidative stress, a process implicated in the pathophysiology of neurodegenerative diseases like Parkinson's.[9]

-

Mitochondrial Dysfunction: Some studies suggest that high tyrosine levels might impair mitochondrial function, a primary source of cellular ROS.[6]

-

Enzyme Inhibition: It is plausible that excessive L-tyrosine or its metabolites could inhibit the activity of key antioxidant enzymes.

The following diagram illustrates the proposed cascade of events in L-tyrosine-induced oxidative stress.

Caption: Proposed mechanisms of L-tyrosine-induced oxidative stress.

Section 3: The Antioxidant Potential of Tyrosine and its Derivatives

In contrast to the pro-oxidant effects of high L-tyrosine concentrations, L-tyrosine and its derivatives, such as L-DOPA, can also exhibit antioxidant properties.[10] The phenolic hydroxyl group in the tyrosine structure can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.

L-DOPA, with its two hydroxyl groups, demonstrates even greater antioxidant and radical scavenging activity than L-tyrosine.[10] Studies have shown that L-DOPA can effectively scavenge various free radicals, including DPPH and ABTS radicals, and inhibit lipid peroxidation.[10] Furthermore, L-DOPA has been shown to protect against tyrosine dimerization, a form of oxidative protein modification, by recovering the tyrosyl radical.[11]

This dual role of tyrosine highlights the importance of concentration and cellular context in determining its net effect on oxidative stress.

Section 4: m-Tyrosine and o-Tyrosine as Biomarkers and Bioactive Molecules

As previously mentioned, m-tyrosine and o-tyrosine are formed non-enzymatically from the hydroxylation of phenylalanine by hydroxyl radicals.[1] Their levels in biological fluids and tissues are therefore considered reliable markers of oxidative stress.[1][2]

Recent research suggests that these isomers are not merely passive bystanders but may also possess biological activity. For instance, there is evidence that m-tyrosine can be metabolized by tyrosine aminotransferase, an enzyme that is upregulated in response to oxidative stress.[2] This suggests a cellular mechanism to clear this abnormal amino acid.

The following diagram illustrates the formation of tyrosine isomers under oxidative stress.

Caption: Formation of tyrosine isomers from phenylalanine.

Section 5: Experimental Protocols for Assessing the Role of L-m-Tyrosine in Oxidative Stress

To investigate the effects of L-m-tyrosine on cellular oxidative stress, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Assessment of Intracellular ROS Production

This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.[12]

Step-by-Step Methodology:

-

Cell Culture: Plate cells of interest (e.g., neuronal cells, hepatocytes) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and treat the cells with varying concentrations of L-tyrosine or m-tyrosine for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Loading with DCFDA: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control.

Measurement of Antioxidant Enzyme Activity

This section outlines a general workflow for measuring the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Workflow:

Caption: Workflow for measuring antioxidant enzyme activity.

Detailed Protocols: Commercially available kits provide optimized and validated protocols for measuring the activity of specific antioxidant enzymes. It is recommended to follow the manufacturer's instructions for these assays.

Quantification of Oxidative Damage Markers

Lipid Peroxidation (TBARS Assay):

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

Procedure: Homogenize cell or tissue samples. Add TBA reagent and incubate at 95°C. After cooling, measure the absorbance at 532 nm.

Protein Oxidation (Protein Carbonyl Assay):

-

Principle: Protein carbonyl groups react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone product that can be quantified spectrophotometrically.

-

Procedure: Incubate protein samples with DNPH. Precipitate the proteins with trichloroacetic acid (TCA). Resuspend the protein pellet in a denaturing agent (e.g., guanidine hydrochloride) and measure the absorbance at 375 nm.

Section 6: Data Presentation

The following table summarizes the effects of acute L-tyrosine administration on oxidative stress parameters in the brain of young rats, as reported in the literature.[7][8]

| Parameter | Brain Region(s) | Observed Effect | Reference |

| Thiobarbituric Acid Reactive Species (TBARS) | Hippocampus, Cerebellum, Striatum | Increased | [7] |

| Protein Carbonyl Content | Cerebellum, Hippocampus, Striatum | Increased | [7][8] |

| Superoxide Dismutase (SOD) Activity | Cerebellum, Hippocampus, Striatum | Decreased | [7] |

| Catalase Activity | Striatum | Increased | [7] |

| Glutathione (GSH) Content | Cerebral Cortex | Decreased | [8] |

Section 7: Conclusion and Future Directions

The role of L-tyrosine and its isomers in cellular oxidative stress is multifaceted and context-dependent. While high concentrations of L-tyrosine can act as a pro-oxidant, inducing damage to cellular macromolecules, tyrosine and its derivatives also possess antioxidant capabilities. The formation of m-tyrosine and o-tyrosine serves as a valuable biomarker for oxidative stress, and emerging evidence suggests these isomers may also have direct biological effects.

Future research should focus on elucidating the precise molecular mechanisms underlying the pro-oxidant effects of L-tyrosine and further exploring the physiological relevance of m-tyrosine and o-tyrosine. A deeper understanding of these processes will be crucial for the development of therapeutic strategies for conditions associated with both tyrosine metabolic disorders and oxidative stress.

References

-

Effect of Acute Administration of L-Tyrosine on Oxidative Stress Parameters in Brain of Young Rats | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). Retrieved January 30, 2026, from [Link]

-

Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats. (n.d.). Retrieved January 30, 2026, from [Link]

-

Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. (2023, April 13). Cleveland Clinic. Retrieved January 30, 2026, from [Link]

-

Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. (n.d.). Retrieved January 30, 2026, from [Link]

-

Research Breakdown on L-Tyrosine. (2025, September 3). Examine. Retrieved January 30, 2026, from [Link]

-

Scleroderma - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Tyrosine administration decreases glutathione and stimulates lipid and protein oxidation in rat cerebral cortex. (2009, August 18). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Identification of oxidative stress-induced tyrosine phosphorylated proteins by immunoprecipitation and mass spectrometry. (n.d.). Retrieved January 30, 2026, from [Link]

-

Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans. (n.d.). Retrieved January 30, 2026, from [Link]

-

Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

The Role of Oxidative Stress in Parkinson's Disease. (n.d.). Retrieved January 30, 2026, from [Link]

-

Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. (n.d.). Retrieved January 30, 2026, from [Link]

-

Enzymatic and non-enzymatic oxygenation of tyrosine. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of oxidative stress-induced tyrosine phosphorylated proteins by immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.clevelandclinic.org [health.clevelandclinic.org]

- 5. examine.com [examine.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

L-m-Tyrosine as a Biomarker for Hydroxyl Radical Activity: An In-depth Technical Guide

Introduction: The Imperative for Reliable Hydroxyl Radical Biomarkers

In the landscape of cellular biochemistry and drug development, the hydroxyl radical (•OH) stands out as one of the most reactive and damaging oxygen species.[1] Its indiscriminate reactivity with a wide array of biomolecules, including proteins, lipids, and DNA, implicates it in the pathophysiology of numerous diseases, from neurodegenerative disorders to cardiovascular conditions and cancer.[1] However, the very characteristic that makes the hydroxyl radical so destructive—its extremely short half-life—also renders its direct detection in biological systems exceedingly challenging.[2] This has necessitated the development of reliable biomarkers that can provide a stable, quantifiable footprint of hydroxyl radical activity. Among these, L-m-tyrosine, a non-proteinogenic isomer of tyrosine, has emerged as a highly specific and valuable indicator of hydroxyl radical-mediated damage.

This technical guide provides a comprehensive overview of L-m-tyrosine as a biomarker for hydroxyl radical activity, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for its formation, provide detailed, field-proven protocols for its quantification, and discuss the critical considerations for its application in research and clinical settings.

The Scientific Rationale: Why L-m-Tyrosine is a Superior Biomarker

The utility of L-m-tyrosine as a biomarker is grounded in its specific formation pathway. In biological systems, the amino acid L-phenylalanine is enzymatically hydroxylated at the para position to form L-p-tyrosine, a crucial component of proteins and a precursor for neurotransmitters. However, in the presence of hydroxyl radicals, L-phenylalanine undergoes non-enzymatic hydroxylation, leading to the formation of three isomers: o-, m-, and p-tyrosine.[3] While p-tyrosine is the natural product, the formation of o-tyrosine and m-tyrosine is a direct consequence of oxidative stress.[1]

The reaction proceeds via the addition of a hydroxyl radical to the aromatic ring of phenylalanine, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then be oxidized to form the stable tyrosine isomers.[3] While other reactive species like peroxynitrite have been suggested to potentially form m-tyrosine, the hydroxylation of phenylalanine is a hallmark reaction of the hydroxyl radical.[4] This specificity is a key advantage of using m-tyrosine as a biomarker.

It is important to note that while m-tyrosine is primarily formed through oxidative stress in mammals, some plants and bacteria can produce it enzymatically.[5] However, in the context of human and most animal studies, elevated levels of m-tyrosine are a reliable indicator of hydroxyl radical activity. Furthermore, studies have shown that m-tyrosine itself can be cytotoxic, potentially by being misincorporated into proteins in place of phenylalanine, leading to cellular dysfunction.[6] This adds another layer of significance to its measurement, as it may not only be a marker but also a mediator of oxidative damage.

Analytical Methodologies for the Quantification of L-m-Tyrosine

The accurate quantification of L-m-tyrosine in complex biological matrices requires sensitive and specific analytical methods. The choice of method often depends on the sample type, the required sensitivity, and the available instrumentation. Here, we detail three commonly employed and validated techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a robust and highly sensitive technique for the analysis of electroactive compounds like m-tyrosine.[7] The method relies on the separation of analytes by HPLC followed by their detection based on their oxidation or reduction at an electrode surface.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

2. HPLC-ECD System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

-

Electrochemical Detector: A detector with a glassy carbon working electrode is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mobile phase consisting of 90% 0.1 M sodium phosphate buffer (pH 3.0) and 10% methanol.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Electrochemical Detector Settings:

-

Potential: +0.8 V (oxidation potential for tyrosine isomers).

-

Range: 1 nA.

-

3. Calibration and Quantification:

-

Prepare a series of standard solutions of L-m-tyrosine in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of m-tyrosine in the plasma samples by comparing their peak areas to the calibration curve.

Diagram: HPLC-ECD Workflow for m-Tyrosine Analysis

Caption: Workflow for m-Tyrosine analysis using HPLC-ECD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[8] For the analysis of non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Protein Hydrolysis:

-

Homogenize brain tissue in 0.1 M HCl.

-

Add an internal standard (e.g., deuterated m-tyrosine).

-

Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

-

Neutralize the hydrolysate with NaOH.

-

Purify the amino acids using a cation-exchange solid-phase extraction (SPE) cartridge.

2. Derivatization:

-

Dry the purified amino acid fraction under a stream of nitrogen.

-

Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

-

Heat the mixture at 100°C for 2 hours to form the t-butyldimethylsilyl (TBDMS) derivatives.

3. GC-MS System and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitored Ions (for TBDMS-derivatized m-tyrosine): Monitor characteristic fragment ions for quantification and confirmation.

-

4. Calibration and Quantification:

-

Prepare calibration standards of m-tyrosine and the internal standard and derivatize them alongside the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

-

Quantify m-tyrosine in the tissue samples using this calibration curve.

Diagram: GC-MS Workflow for m-Tyrosine Analysis

Caption: Workflow for m-Tyrosine analysis using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, specificity, and throughput.[9][10]

1. Sample Preparation (Dilute-and-Shoot or SPE):

-

For Dilute-and-Shoot: Centrifuge the urine sample to remove particulates. Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard (e.g., ¹³C₆-L-tyrosine).

-

For Solid-Phase Extraction (for higher sensitivity):

-

Acidify the urine sample with formic acid.

-

Load the sample onto a mixed-mode cation exchange (MCX) SPE cartridge.

-

Wash the cartridge with 0.1% formic acid in water, followed by methanol.

-

Elute the analytes with 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase containing the internal standard.

-

2. LC-MS/MS System and Conditions:

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) for HILIC or a low percentage for reversed-phase, and ramp to a lower (HILIC) or higher (reversed-phase) percentage of B over several minutes to elute the analytes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-m-Tyrosine: Precursor ion (m/z) → Product ion (m/z) (e.g., 182.1 → 136.1).

-

¹³C₆-L-tyrosine (Internal Standard): Precursor ion (m/z) → Product ion (m/z) (e.g., 188.1 → 142.1).[9]

-

-

3. Calibration and Quantification:

-

Prepare a calibration curve using matrix-matched standards (m-tyrosine spiked into control urine).

-

Quantify m-tyrosine in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Data Presentation and Validation

A critical aspect of any analytical method is its validation to ensure reliability and reproducibility.[11][12] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Table 1: Comparison of Analytical Methods for L-m-Tyrosine Quantification

| Parameter | HPLC-ECD | GC-MS | LC-MS/MS |

| Sample Matrix | Plasma, Serum, Urine | Tissue, Plasma, Urine | Plasma, Serum, Urine, CSF |

| Sample Preparation | Protein Precipitation | Hydrolysis, SPE, Derivatization | Dilute-and-Shoot, SPE |

| Typical LOD | ~10 fmol[13] | pmol range | fmol to amol range |

| Typical LOQ | pmol range | pmol range | fmol range |

| Linearity (R²) | >0.99 | >0.99 | >0.995 |

| Accuracy (% Recovery) | 85-115% | 80-120% | 90-110% |

| Precision (%RSD) | <15% | <15% | <10% |

| Throughput | Moderate | Low | High |

| Advantages | Relatively low cost, high sensitivity | High specificity | Highest sensitivity and specificity, high throughput |

| Limitations | Potential for electrode fouling | Laborious sample prep, derivatization required | High initial instrument cost, potential for matrix effects |

Causality and Trustworthiness in Experimental Design

The choice of analytical method and sample preparation technique should be driven by the specific research question and the nature of the biological matrix.

-

Why Protein Precipitation for Plasma in HPLC-ECD? It is a simple and rapid method to remove the bulk of proteins, which can interfere with the chromatographic separation and foul the electrochemical detector.

-

Why Acid Hydrolysis for Tissue in GC-MS? To measure total m-tyrosine (both free and protein-incorporated), acid hydrolysis is necessary to break down proteins and release the amino acids.

-

Why an Internal Standard? The use of a stable isotope-labeled internal standard is crucial, particularly in MS-based methods, to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[14]

-

Why Matrix-Matched Calibration? Biological matrices can contain components that suppress or enhance the ionization of the analyte in the mass spectrometer (matrix effects).[14] Preparing calibration standards in the same matrix as the samples helps to compensate for these effects and ensures accurate quantification.

Limitations and Considerations

While L-m-tyrosine is a robust biomarker, it is essential to be aware of its limitations:

-

Metabolism: L-m-tyrosine can be metabolized by tyrosine aminotransferase, which could potentially affect its steady-state levels and its reliability as a long-term cumulative marker of oxidative stress.[3][15]

-

Dietary Intake: Although endogenous production is the primary source in the context of oxidative stress, the potential for dietary intake of m-tyrosine, though generally low, should be considered in study design.

-

Analytical Interferences: Co-eluting compounds in complex biological samples can potentially interfere with the detection of m-tyrosine. The use of high-resolution chromatography and mass spectrometry (especially MS/MS) is crucial to minimize such interferences.

Conclusion and Future Directions

L-m-tyrosine serves as a highly valuable and specific biomarker for hydroxyl radical activity in a wide range of research and clinical applications. The analytical methods detailed in this guide provide robust and reliable means for its quantification in various biological matrices. As our understanding of the role of oxidative stress in disease pathogenesis continues to grow, the accurate measurement of biomarkers like L-m-tyrosine will be increasingly critical for the development of novel diagnostic and therapeutic strategies.

Future research should focus on further elucidating the metabolic fate of m-tyrosine in different physiological and pathological states to refine its interpretation as a biomarker. Additionally, the development of even more sensitive and high-throughput analytical methods will facilitate its application in large-scale clinical studies and personalized medicine.

References

-

HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma. (n.d.). SpringerLink. [Link]

-

Yang, W., et al. (2019). The Detection Methods of Hydroxyl Radical: A Review. E3S Web of Conferences, 131, 01027. [Link]

-

Kato, Y., et al. (2006). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Health Science, 52(1), 59-66. [Link]

-

Heinecke, J. W., et al. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 395(2), 277–284. [Link]

-

Ishida, N., et al. (2002). Determination of nitrotyrosine by HPLC-ECD and its application. The Journal of Veterinary Medical Science, 64(5), 401–404. [Link]

-

Wikipedia contributors. (2024, January 22). Oxidative stress. In Wikipedia, The Free Encyclopedia. [Link]

-

Hrazdilova, K. (2022). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University. [Link]

-

Marfil, V., et al. (2020). Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans. eLife, 9, e61421. [Link]

-

Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]

-

Zolodz, M. D., et al. (2006). A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate in biological fluids and tissues. Journal of Chromatography B, 837(1-2), 125–132. [Link]

-

Sun, L. N., et al. (2023). Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. Journal of Analytical Methods in Chemistry, 2023, 8868354. [Link]

-

Singh, G., & Kumar, A. (2014). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 92, 115-125. [Link]

-

Ghare, A., & Kumar, A. (2012). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. The Journal of Physical Chemistry B, 116(3), 1169–1177. [Link]

-

Tonks, N. K. (2014). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Antioxidants & Redox Signaling, 20(14), 2160–2178. [Link]

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011. [Link]

-

Ishida, N., et al. (2002). Determination of Nitrotyrosine by HPLC-ECD and Its Application. Journal of Veterinary Medical Science, 64(5), 401-404. [Link]

-

Beckman, J. S., & Koppenol, W. H. (1996). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. The American Journal of Physiology, 271(5 Pt 1), L1424–L1437. [Link]

-

Costa, V. M., et al. (2016). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Revista de Ciências Farmacêuticas Básica e Aplicada, 37. [Link]

-

Zhang, X., et al. (2013). Biodegradation of the Allelopathic Chemical m-Tyrosine by Bacillus aquimaris SSC5 Involves the Homogentisate Central Pathway. PLoS ONE, 8(9), e75928. [Link]

-

Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]

-

da Costa, B. R. G., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Journal of Analytical Methods in Chemistry, 2023, 8841804. [Link]

-

Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. (n.d.). ResearchGate. [Link]

-

Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. (n.d.). ResearchGate. [Link]

-

van der Vliet, A., et al. (1994). Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite. The Journal of Biological Chemistry, 269(51), 31860–31864. [Link]

-

Waterson, M. J., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife, 9, e58053. [Link]

-

Tsikas, D. (2017). Integration of Miniaturized Solid Phase Extraction and LC-MS/MS Detection of 3-Nitrotyrosine in Human Urine for Clinical Applications. Journal of Visualized Experiments, (125), 55850. [Link]

-

ICH M10 Guideline. (2022). International Council for Harmonisation. [Link]

-

Pan, J., et al. (2016). Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin from Type 2 Diabetes Mellitus Patients by Nanoflow Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 88(17), 8946–8953. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Roy, S., & Mascharak, P. K. (2019). Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration. Molecules, 24(7), 1399. [Link]

-

Selective and sensitive UHPLC-ESI-Orbitrap MS method to quantify protein oxidation markers. (2021). Teagasc. [Link]

-

Wood, P. L., et al. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B, 831(1-2), 313–319. [Link]

-

Okubo, C., et al. (2014). Literature review of the role of hydroxyl radicals in chemically-induced mutagenicity and carcinogenicity for the risk assessment of a disinfection system utilizing photolysis of hydrogen peroxide. Journal of Oral and Maxillofacial Surgery, Medicine, and Pathology, 26(3), 321–327. [Link]

-

Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations. (2018). National Institutes of Health. [Link]

-

van der Lee, M. K., et al. (2016). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1011, 134–141. [Link]

-

Practical evaluation of matrix effect, recovery and process efficiency. (2016, November 28). YouTube. [Link]

-

Analysis of Metabolites in Rat Urine Using MRM via GC-MS/MS. (n.d.). Shimadzu. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. [Link]

-

Foliar Application of Protein Hydrolysates Promotes Growth and Affects Leaf Ionome in Olive. (2022). MDPI. [Link]

-

A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2021). MDPI. [Link]

-

Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV. (2023). Xia & He Publishing Inc. [Link]

-

KEGG Tyrosine metabolism - Reference pathway. (n.d.). KEGG. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac. [Link]

-

The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Semantic Scholar. [Link]

Sources

- 1. Oxidative stress - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan | eLife [elifesciences.org]

- 4. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 6. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma | Springer Nature Experiments [experiments.springernature.com]

- 8. A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integration of Miniaturized Solid Phase Extraction and LC-MS/MS Detection of 3-Nitrotyrosine in Human Urine for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Determination of nitrotyrosine by HPLC-ECD and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of L-m-tyrosine in biological systems.

An In-Depth Technical Guide to the Natural Occurrence of L-m-Tyrosine in Biological Systems

Authored by: A Senior Application Scientist

Abstract

L-meta-tyrosine (L-m-tyrosine), a non-proteinogenic isomer of the common amino acid L-para-tyrosine, has emerged as a significant molecule in biomedical research. Unlike its protein-building counterpart, L-m-tyrosine is not encoded in the genome. Instead, its presence in biological systems is predominantly a hallmark of oxidative stress, resulting from the non-enzymatic hydroxylation of L-phenylalanine by reactive oxygen species. This guide provides a comprehensive technical overview of the origins, physiological and pathological significance, and analytical methodologies for L-m-tyrosine. We delve into the causal mechanisms of its formation, its role as a validated biomarker for oxidative damage in various disease states, and its potential cytotoxic effects through misincorporation into proteins. Detailed experimental protocols and workflows are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate this intriguing molecule.

Introduction: Distinguishing the Isomers and the Significance of L-m-Tyrosine

In the landscape of amino acids, tyrosine is a familiar entity, essential for protein synthesis and as a precursor to vital catecholamines and hormones.[1][2] However, the term "tyrosine" typically refers to L-para-tyrosine (L-p-tyrosine), where the hydroxyl group is positioned on the fourth carbon of the phenyl ring. Its isomers, L-meta-tyrosine (hydroxyl group at the third position) and L-ortho-tyrosine (hydroxyl group at the second position), are not incorporated into proteins during ribosomal translation and are classified as non-proteinogenic amino acids.[3][4]

While L-p-tyrosine is synthesized enzymatically from L-phenylalanine by phenylalanine hydroxylase (PAH), L-m-tyrosine's primary route of formation in the body is a consequence of chemical pathology.[5][6] It is a direct product of oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses.[6] This unique origin story makes L-m-tyrosine a powerful and reliable biomarker for quantifying the extent of oxidative damage in vivo.[6][7] Furthermore, emerging evidence suggests that L-m-tyrosine is not merely a passive bystander; it can be mistakenly incorporated into proteins, potentially disrupting their structure and function and contributing to cellular toxicity.[8]

This guide will navigate the scientific principles underpinning the natural occurrence of L-m-tyrosine, from its formation under oxidative stress to its analytical quantification and its implications in health and disease.

The Genesis of L-m-Tyrosine: A Tale of Two Pathways

The presence of L-m-tyrosine in biological systems is best understood by contrasting its formation with that of its canonical isomer, L-p-tyrosine.

The Canonical Pathway: Enzymatic Synthesis of L-p-Tyrosine

In mammals, L-p-tyrosine is synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), a monooxygenase that exhibits high substrate and positional specificity.[5] The enzyme precisely directs the addition of a hydroxyl group to the para position (C4) of the phenyl ring. This reaction is the primary source of endogenous L-p-tyrosine, which then enters various metabolic pathways, including protein synthesis and the production of neurotransmitters like dopamine.[2][9]

The Non-Enzymatic Pathway: Oxidative Stress-Mediated Formation of L-m-Tyrosine

Under conditions of oxidative stress, cells and tissues are subjected to an onslaught of ROS, most notably the highly reactive hydroxyl radical (•OH). Unlike enzymes, the hydroxyl radical is indiscriminate in its reactions. When it attacks L-phenylalanine, it can hydroxylate the phenyl ring at any of the available positions. This non-specific reaction results in the formation of all three tyrosine isomers: L-o-tyrosine, L-m-tyrosine, and L-p-tyrosine.[6]

The formation of L-m-tyrosine is therefore a direct chemical footprint of hydroxyl radical activity. Its levels are commonly used as a biomarker of oxidative stress, and its accumulation has been linked to adverse cellular effects.[6]

Sources

- 1. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

Spontaneous Formation of m-Tyrosine Under Physiological Conditions: A Technical Guide for Researchers

Abstract

The spontaneous, non-enzymatic formation of meta-tyrosine (m-tyrosine) from L-phenylalanine is a significant event in biological systems under oxidative stress. This technical guide provides an in-depth exploration of the core mechanisms driving this conversion, detailed methodologies for its accurate detection and quantification, and an overview of its implications as a biomarker in various physiological and pathological states. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of m-tyrosine's role in oxidative stress and its measurement in biological matrices.

Introduction: The Significance of m-Tyrosine in Oxidative Stress

Under normal physiological conditions, the conversion of L-phenylalanine to L-tyrosine is a tightly regulated enzymatic process catalyzed by phenylalanine hydroxylase (PAH), which specifically produces para-tyrosine (p-tyrosine)[1][2][3][4]. However, in environments characterized by heightened oxidative stress, a non-enzymatic pathway emerges, leading to the formation of atypical tyrosine isomers, namely meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine)[5].

The presence of elevated levels of m-tyrosine in biological fluids and tissues is now widely recognized as a reliable biomarker of oxidative stress[5]. This is primarily because its formation is a direct consequence of the damaging effects of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), on the essential amino acid L-phenylalanine. This guide will focus specifically on m-tyrosine due to its prominence in the literature as a stable and quantifiable indicator of oxidative damage.

Beyond its role as a passive biomarker, emerging evidence suggests that m-tyrosine may actively contribute to cellular dysfunction. Its misincorporation into proteins in place of phenylalanine can lead to altered protein structure and function, potentially exacerbating the cytotoxic effects of oxidative stress[5]. Understanding the dynamics of m-tyrosine formation is therefore crucial for researchers investigating the pathophysiology of numerous diseases where oxidative stress is implicated, including neurodegenerative disorders, cardiovascular diseases, and diabetes mellitus[6][7].

The Chemical Mechanism: Hydroxyl Radical-Mediated Phenylalanine Hydroxylation

The primary driver for the spontaneous formation of m-tyrosine is the non-enzymatic hydroxylation of L-phenylalanine by the hydroxyl radical (•OH). This highly reactive oxygen species can be generated through various endogenous processes, including the Fenton reaction and during inflammatory responses.

The reaction proceeds via an electrophilic attack of the hydroxyl radical on the aromatic ring of phenylalanine. This addition results in the formation of a transient hydroxycyclohexadienyl radical intermediate. This radical can then be oxidized to form the stable tyrosine isomers. The position of the hydroxyl group addition to the phenyl ring is not regiospecific, leading to the formation of o-, m-, and p-tyrosine.

Figure 1: Non-enzymatic hydroxylation of L-phenylalanine by the hydroxyl radical.

Analytical Methodologies for m-Tyrosine Quantification

The accurate measurement of m-tyrosine in complex biological matrices requires sensitive and specific analytical techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: A Critical First Step

Proper sample preparation is paramount to remove interfering substances and enrich the analyte of interest.

3.1.1. For Free m-Tyrosine in Plasma/Serum:

-

Protein Precipitation: A common first step is to precipitate proteins, which can interfere with the analysis. This is often achieved by adding an acid, such as trichloroacetic acid or perchloric acid, to the plasma or serum sample[8].

-

Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples and concentrating the analytes. A mixed-mode SPE cartridge can be used to effectively isolate a broad range of compounds, including tyrosine isomers, from complex matrices like serum and urine[9][10][11].

3.1.2. For Protein-Bound m-Tyrosine:

To measure m-tyrosine that has been incorporated into proteins, a hydrolysis step is necessary to break the peptide bonds and release the amino acids.

-

Acid Hydrolysis: The most common method for protein hydrolysis is treatment with 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (16-24 hours) under a vacuum or inert atmosphere[12][13]. It is important to note that some amino acids can be degraded under these harsh conditions, and specific protocols should be followed to minimize these losses[14][15].

HPLC with Fluorescence Detection

This method leverages the native fluorescence of tyrosine isomers, offering a sensitive and relatively straightforward approach for their quantification.

3.2.1. Principle: Phenylalanine and its hydroxylated products, including m-tyrosine, are naturally fluorescent. They can be excited at a specific wavelength and their emission can be detected at another, allowing for their quantification[8][16].

3.2.2. Detailed Protocol for HPLC-Fluorescence Detection of m-Tyrosine in Plasma:

-

Sample Preparation:

-

To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., o-methylphenylalanine).

-

Add 200 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 50 mM sodium acetate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile) in a ratio of approximately 95:5 (v/v) is common.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 305 nm.

-

-

Quantification:

-

A calibration curve is constructed using standards of known m-tyrosine concentrations.

-

The peak area of m-tyrosine in the sample is compared to the calibration curve to determine its concentration. The internal standard is used to correct for variations in sample preparation and injection volume.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for the quantification of m-tyrosine, making it the gold standard for this analysis.

3.3.1. Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing a highly selective and sensitive detection method[17][18][19].

3.3.2. Detailed Protocol for LC-MS/MS Analysis of m-Tyrosine in Human Plasma:

-

Sample Preparation (using Solid-Phase Extraction):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load 100 µL of plasma (pre-treated with an internal standard, e.g., ¹³C₆-labeled m-tyrosine).

-

Wash the cartridge with water to remove salts and other polar interferences.

-

Elute the analytes with a methanol/water mixture containing a small amount of acid or base.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A UHPLC system is preferred for better resolution and faster analysis times.

-

Column: A C18 or a PFP (pentafluorophenyl) column is often used for the separation of tyrosine isomers.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for m-tyrosine and its internal standard are monitored. For m-tyrosine, a common transition is m/z 182.1 → 136.1.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of m-tyrosine standards.

-

Figure 2: General workflow for the analysis of m-tyrosine in biological samples.

Quantitative Data in Physiological and Pathological States

The concentration of m-tyrosine is significantly altered in various disease states associated with oxidative stress. The following table summarizes representative findings from the literature.

| Condition | Matrix | m-Tyrosine Concentration (Healthy Controls) | m-Tyrosine Concentration (Patients) | Fold Change | Reference |

| Sepsis | Serum | ~3.5 µg/L | Peak at ~5.5 µg/L (Day 2-3) | ~1.6 | [20] |

| Type 2 Diabetes | Plasma | < 46 µmol/L | > 46 µmol/L (associated with increased risk) | N/A | [21][22] |

| Alzheimer's Disease | Brain (Hippocampus) | Baseline | Significantly elevated | >5-fold | [23][24] |

Note: These values are indicative and can vary depending on the specific patient population, the analytical method used, and other clinical factors.

Conclusion and Future Directions

The spontaneous formation of m-tyrosine is a robust and reliable indicator of oxidative stress in biological systems. Its accurate quantification through advanced analytical techniques like HPLC-fluorescence and LC-MS/MS provides a valuable tool for researchers investigating the role of oxidative damage in health and disease. Future research should focus on further elucidating the downstream pathological consequences of m-tyrosine misincorporation into proteins and exploring its potential as a therapeutic target for interventions aimed at mitigating oxidative stress. The continued development and standardization of analytical methods will be crucial for the widespread clinical application of m-tyrosine as a diagnostic and prognostic biomarker.

References

-

PROGRESS IN FOOD AND NUTRITION SCIENCE. (n.d.). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Retrieved from [Link]

- Rutherfurd, S. M., & Moughan, P. J. (2012). Amino Acid Analysis. Current Protocols in Protein Science, 68(1), 11.1.1–11.1.33.

-

Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

-

Al-Hassnan, Z. N., & Rashed, M. S. (2019). Phenylketonuria-Past, Present, and Future Directions. ResearchGate. Retrieved from [Link]

-

Barazorda-Ccahuana, H. L., Mas, F., & Madurga, S. (2022). Experimental Animal Models of Phenylketonuria: Pros and Cons. ResearchGate. Retrieved from [Link]

-

Pasquali, M., & Longo, N. (2013). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). ResearchGate. Retrieved from [Link]

- Jakubke, H.-D. (1995). 7.3 Amino Acid Analysis. In Peptides (pp. 237-250). Springer, Berlin, Heidelberg.

-

Reddit. (2020). Does anybody have a good protocol for the hydrolysis of a protein? Retrieved from [Link]

- Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.

- Molnár, G. A., Wagner, Z., & Wittmann, I. (2017). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress. Current organic chemistry, 21(28), 2820–2829.

- Sun, J., Li, Y., & Liu, S. (2018). Plasma Tyrosine and Its Interaction With Low High-Density Lipoprotein Cholesterol and the Risk of Type 2 Diabetes Mellitus in Chinese.

- van der Crabben, S. N., Rooyackers, O. E., van der Grond, J., Endert, E., & Sauerwein, H. P. (2007). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 858(1-2), 1–6.

- Liu, R. H., & Yeh, Y. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 3(3), 155-166.

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

UT Health San Antonio. (2014, January 6). Amino acid's increase is suspected in diabetes. Retrieved from [Link]

- Sun, J., Li, Y., Liu, S., Zhang, D., Wang, B., & Sun, Z. (2018). Plasma tyrosine and its interaction with low high-density lipoprotein cholesterol and the risk of type 2 diabetes mellitus in Chinese.

-

Manda, K., Ueno, M., & Anzai, K. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. Retrieved from [Link]

-

Roberts, N. B., & Dutton, J. (2001). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. ResearchGate. Retrieved from [Link]

- Manda, K., Ueno, M., Morita, M., Anzai, K., & Akaike, T. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules (Basel, Switzerland), 25(21), 5158.

-

Sun, J., Li, Y., & Liu, S. (2018). Plasma tyrosine and its interaction with low high-density lipoprotein cholesterol and the risk of type 2 diabetes mellitus in Chinese. Oulu University Library. Retrieved from [Link]

- Van Raamsdonk, J. M., & Hekimi, S. (2012). Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(9), 2973–2983.

- Hui, Y., Wong, M., Zhao, S., Love, J. A., Ansley, D. M., & Chen, D. D. (2012). A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery. Electrophoresis, 33(4), 697–704.

- Flydal, M. I., & Martinez, A. (2013).

- Hanzlíková, D., & Hrabák, J. (2001). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Klinicka biochemie a metabolismus, 9(3), 154-157.

-

Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]